2H-1,4-oxazin-2-one, 3-bromo-5-chloro-6-methyl-

Heterocyclic chemistry Cycloaddition Pyridine boronic ester synthesis

Symmetrical 3,5-dihalo-oxazinones produce statistical mixtures during cross-coupling, forcing costly separation of regioisomers. This 3-Br-5-Cl-6-Me scaffold solves that problem with ~100-fold oxidative addition selectivity for C-Br over C-Cl, enabling exclusive first coupling at C-3. - Achieve 20:1 regioisomer ratios in alkynylboronate cycloadditions vs. 5:1 for the 3-Cl analogue. - Sequential Suzuki couplings at C-3 then C-5 without protecting-group manipulation. - BenchChem supplies this building block with rapid global delivery for medicinal chemistry and fragment-based library construction.

Molecular Formula C5H3BrClNO2
Molecular Weight 224.44 g/mol
CAS No. 142330-86-7
Cat. No. B12554798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-1,4-oxazin-2-one, 3-bromo-5-chloro-6-methyl-
CAS142330-86-7
Molecular FormulaC5H3BrClNO2
Molecular Weight224.44 g/mol
Structural Identifiers
SMILESCC1=C(N=C(C(=O)O1)Br)Cl
InChIInChI=1S/C5H3BrClNO2/c1-2-4(7)8-3(6)5(9)10-2/h1H3
InChIKeyBBQUGNQJGCJCCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-chloro-6-methyl-2H-1,4-oxazin-2-one (CAS 142330-86-7): Sourcing a Versatile 2-Azadiene Building Block for Regioselective Heterocycle Synthesis


3-Bromo-5-chloro-6-methyl-2H-1,4-oxazin-2-one (CAS 142330-86-7) is a 3,5,6-trisubstituted 2H-1,4-oxazin-2-one that functions as a conformationally fixed 2-azadiene in [4+2] cycloadditions. The Meerpoel–Hoornaert group established the foundational synthesis of 3,5-dihalo-2H-1,4-oxazin-2-ones from cyanohydrins and oxalyl halides, enabling access to this class of heterocyclic intermediates . The compound's utility stems from its ability to undergo Diels–Alder reactions with diverse dienophiles to yield polyfunctionalized pyridines after CO₂ extrusion.

Why 3-Bromo-5-chloro-6-methyl-2H-1,4-oxazin-2-one Cannot Be Replaced by 3,5-Dichloro or 3-Unsubstituted Analogs


Generic substitution within the 3-halo-5-chloro-6-methyl-2H-1,4-oxazin-2-one series fails because the nature of the halogen at the 3‑position directly governs two orthogonal selectivity outcomes that are critical for downstream synthetic efficiency: regioselectivity in cycloaddition reactions and chemoselectivity in subsequent cross-coupling steps. Replacing the bromine atom with chlorine or hydrogen leads to markedly lower regiocontrol in alkynylboronate cycloadditions [1] and eliminates the possibility of chemoselective oxidative addition at the 3‑position in the presence of the 5‑chloro substituent [2]. These effects are not incremental adjustments; they determine whether a synthetic sequence delivers a single regioisomer in high purity or requires costly chromatographic separation of isomeric mixtures.

Quantitative Differentiation of 3-Bromo-5-chloro-6-methyl-2H-1,4-oxazin-2-one Versus Closest Analogs


Diels–Alder Regioselectivity: Bromine at C-3 Delivers 4-Fold Higher Regiocontrol than Chlorine in Alkynylboronate Cycloaddition

In a direct head-to-head comparison of 1,4-oxazin-2-ones bearing different C-3 substituents (H, Cl, Br) in cycloaddition with phenylacetylene-derived alkynylboronate 2a, the 3-bromo derivative (1c) delivered pyridine boronic ester 5 with a regioisomer ratio (a:b) of 20:1, whereas the 3-chloro analog (1b) and the 3-unsubstituted parent (1a) each gave only a 5:1 ratio. The bromo compound thus provides a 4-fold improvement in regioselectivity over the chlorine analog under identical thermal conditions (toluene, 110 °C) [1]. This enhanced selectivity is not achievable with the dichloro or des-halo analogs.

Heterocyclic chemistry Cycloaddition Pyridine boronic ester synthesis

Nucleophilic Substitution Orthogonality: Bromine at C-3 Can Be Selectively Displaced Without Lactone Ring Opening

The 3-bromo substituent in 3-bromo-5-chloro-6-methyl-2H-1,4-oxazin-2-one serves as a more reactive imidoyl halide leaving group than the corresponding 3-chloro substituent. Van Aken et al. demonstrated that electrophilic catalysis (e.g., Ag⁺ or Hg²⁺) permits selective substitution at the imidoyl halide position of 3,5-dichloro-2H-1,4-oxazin-2-ones without competing lactone carbonyl attack [1]. The approximately 10-fold higher reactivity of C–Br versus C–Cl in nucleophilic displacement (as established for imidoyl halides) means that the 3-bromo compound can undergo selective substitution under milder conditions, preserving the lactone function and the 5-chloro substituent for later manipulation [2]. This orthogonality is diminished in the 3,5-dichloro analog, where both halogens are chlorine and competitive displacement at the two positions is harder to control kinetically.

Selective functionalisation Imidoyl halide reactivity Heterocyclic scaffold diversification

Iterative Cross-Coupling Enablement: C–Br at C-3 Permits Sequential Pd-Catalyzed Functionalisation While C-5 Chlorine Remains Latent

The kinetic preference of Pd(0) for oxidative addition into C–Br bonds over C–Cl bonds (I > Br >> Cl) is a well-established reactivity gradient in palladium-catalyzed cross-coupling chemistry [1]. This principle applies directly to 3-bromo-5-chloro-6-methyl-2H-1,4-oxazin-2-one: the 3-bromo substituent can be selectively engaged in Suzuki, Stille, or Negishi couplings while the 5-chloro substituent remains intact for a subsequent, independent coupling event. In contrast, the 3,5-dichloro analog offers two chlorine atoms of similar reactivity, making it difficult to achieve monoselective coupling without statistical mixtures or over-reaction. The Meerpoel synthesis was specifically designed to install different halogens at C-3 and C-5 precisely to exploit this chemoselectivity. Quantitative precedent from aryl halide reactivity scales shows that oxidative addition to PhBr is approximately two orders of magnitude faster than to PhCl under standard Pd(0) conditions, providing a direct foundation for chemoselective differentiation.

Sequential cross-coupling Chemoselectivity Palladium catalysis

Optimal Application Scenarios for 3-Bromo-5-chloro-6-methyl-2H-1,4-oxazin-2-one in Medicinal Chemistry and Agrochemical Synthesis


Biorthogonal Scaffold Diversification via Sequential Halogen-Selective Cross-Coupling

Use the inherent C–Br >> C–Cl oxidative addition selectivity to perform a first Suzuki coupling at C-3 with an aryl- or heteroarylboronic acid, followed by a second, distinct coupling at C-5 after pyridine formation. This strategy enables the rapid construction of 3,5-di(hetero)aryl pyridine libraries with full control over substitution patterns, directly leveraging the chemoselectivity advantage established in Section 3, Evidence Item 3 [1]. The bromine atom's reactivity difference relative to chlorine (approximately 100-fold kinetic preference for Pd(0) oxidative addition) ensures that the first coupling event occurs exclusively at C-3, preventing statistical mixtures that would arise from the symmetrical 3,5-dichloro analog.

High-Fidelity Pyridine Boronic Ester Synthesis with Eliminated Isomer Separation

In target-oriented synthesis requiring 4-boronate-substituted pyridines as Suzuki partners, the 3-bromo-5-chloro-6-methyl-2H-1,4-oxazin-2-one provides a 20:1 regioisomer ratio in alkynylboronate cycloaddition, a 4-fold improvement over the 3-chloro analog (5:1). This superior regiocontrol eliminates the need for time-consuming chromatographic purification or preparative HPLC separation of regioisomers, directly reducing process mass intensity and improving overall yield in multi-step sequences, as demonstrated in the comparative study [2].

Dual-Step Difunctionalisation of Heterocyclic Cores for Fragment-Based Lead Optimisation

The combination of C-3 bromine for initial nucleophilic substitution or cross-coupling and C-5 chlorine as a latent handle for late-stage diversification makes 3-bromo-5-chloro-6-methyl-2H-1,4-oxazin-2-one an ideal scaffold for fragment elaboration. In a typical workflow, C-3 is functionalised via mild electrophilic catalysis [3] or Pd-mediated coupling, the oxazinone is converted to a pyridine via Diels–Alder cycloaddition, and C-5 is subsequently derivatised. This divergent, stepwise functionalisation is not possible with the 3,5-dichloro analog without encountering selectivity erosion.

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